

Akt-IN-7 und die Regulation des Zellzyklus: Ein Technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Akt-IN-7

Cat. No.: B12399687

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine eingehende technische Untersuchung von **Akt-IN-7**, einem potenten Inhibitor der Proteinkinase B (Akt), und seiner zentralen Rolle in der Zellzyklusregulation. Der Fokus liegt auf dem Wirkmechanismus, quantitativen Daten, detaillierten experimentellen Protokollen und den zugrunde liegenden Signalwegen.

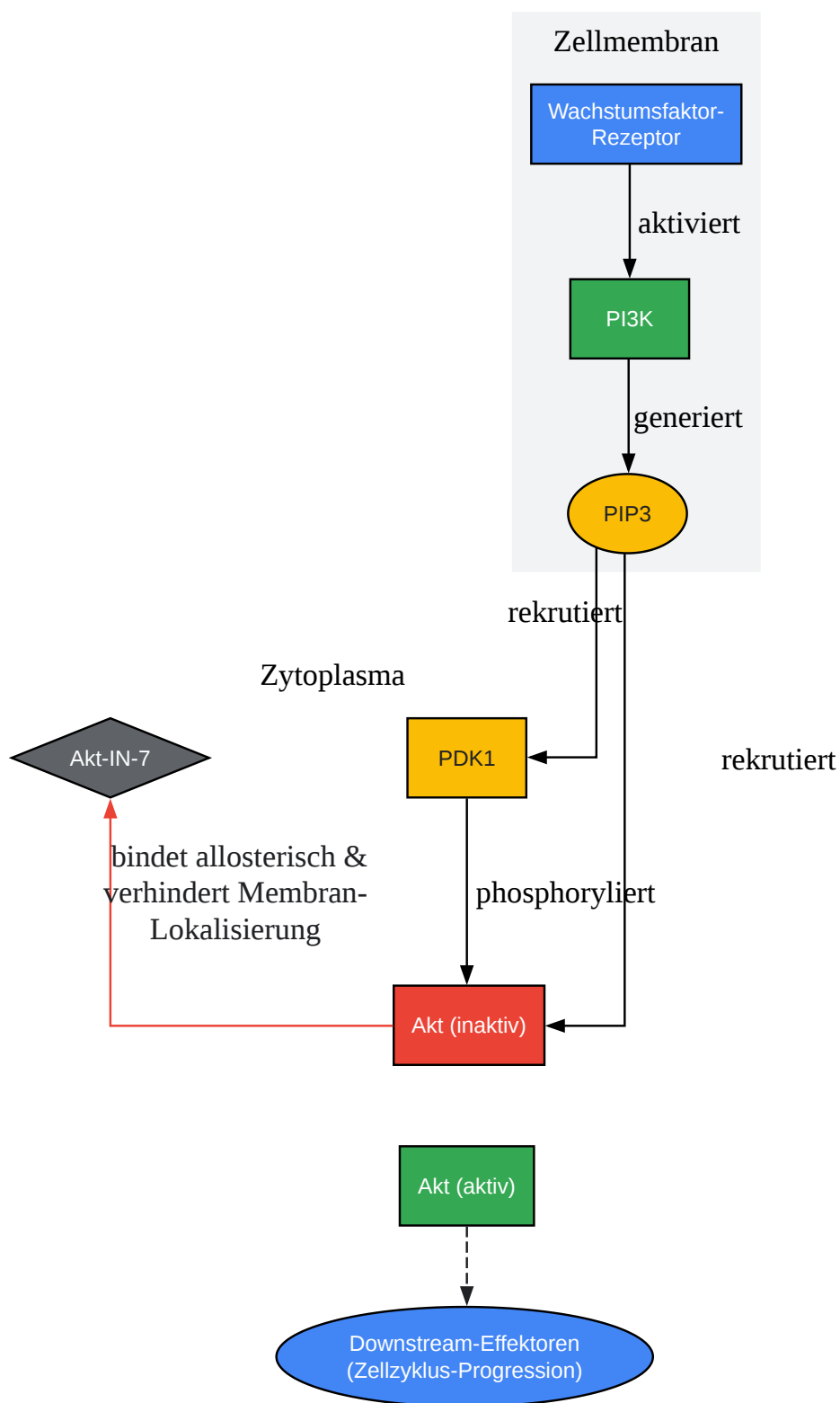
Einleitung: Akt-IN-7 als potenzieller Krebstherapeutikum

Akt-IN-7 ist ein niedermolekularer Wirkstoff, der als potenter und selektiver Inhibitor der Akt-Kinase-Familie identifiziert wurde. Die Akt-Signalkaskade ist ein entscheidender Knotenpunkt in zellulären Prozessen wie Zellwachstum, Proliferation, Überleben und Metabolismus. Eine fehlregulierte Aktivierung dieses Signalwegs ist in vielen menschlichen Krebsarten zu beobachten, was Akt zu einem vielversprechenden Ziel für die Entwicklung neuer Krebstherapien macht. **Akt-IN-7** dient als wichtiges Forschungsinstrument zur Untersuchung der Akt-Funktionen und wird als potenzieller therapeutischer Wirkstoff erforscht, der durch die Hemmung der Akt-Aktivität das unkontrollierte Wachstum von Krebszellen unterbinden kann.

Wirkmechanismus von Akt-IN-7

Akt-IN-7 fungiert als allosterischer Inhibitor der Akt-Kinase. Im Gegensatz zu ATP-kompetitiven Inhibitoren, die an die hochkonservierte ATP-Bindestelle der Kinase binden, interagiert **Akt-IN-**

7 mit einer anderen, weniger konservierten Tasche des Enzyms. Diese allosterische Bindung induziert eine Konformationsänderung, die die Translokation von Akt zur Zellmembran verhindert. Die Rekrutierung zur Plasmamembran ist ein essentieller Schritt für die Aktivierung von Akt durch seine Upstream-Kinasen, insbesondere die Phosphoinositid-abhängige Kinase 1 (PDK1) und den mTOR-Komplex 2 (mTORC2). Indem **Akt-IN-7** diesen Schritt blockiert, verhindert es die Phosphorylierung und somit die Aktivierung von Akt, was zur nachgeschalteten Hemmung der Proliferations- und Überlebenssignale führt.



[Click to download full resolution via product page](#)

Abbildung 1: Schematische Darstellung des allosterischen Wirkmechanismus von **Akt-IN-7**.

Quantitative Daten zur inhibitorischen Aktivität

Die Potenz von **Akt-IN-7** wurde in biochemischen und zellbasierten Assays charakterisiert. Die nachfolgende Tabelle fasst die 50 %ige inhibitorische Konzentration (IC50) des Wirkstoffs gegen verschiedene Akt-Isoformen und in zellulären Systemen zusammen.

Ziel / Assay	IC50-Wert	Zelllinie	Assay-Typ
Biochemische Assays			
Akt1	3,2 nM	-	Kinase-Assay
Akt2	12 nM	-	Kinase-Assay
Akt3	47 nM	-	Kinase-Assay
Zellbasierte Assays			
p-Akt (Ser473) Hemmung	270 nM	LNCaP	Zellbasierter ELISA
Zellproliferation	830 nM	PC3	Proliferations-Assay

Daten extrahiert aus Patentinformationen. Die genauen experimentellen Bedingungen können variieren.

Die Rolle von Akt-IN-7 in der Zellzyklusregulation

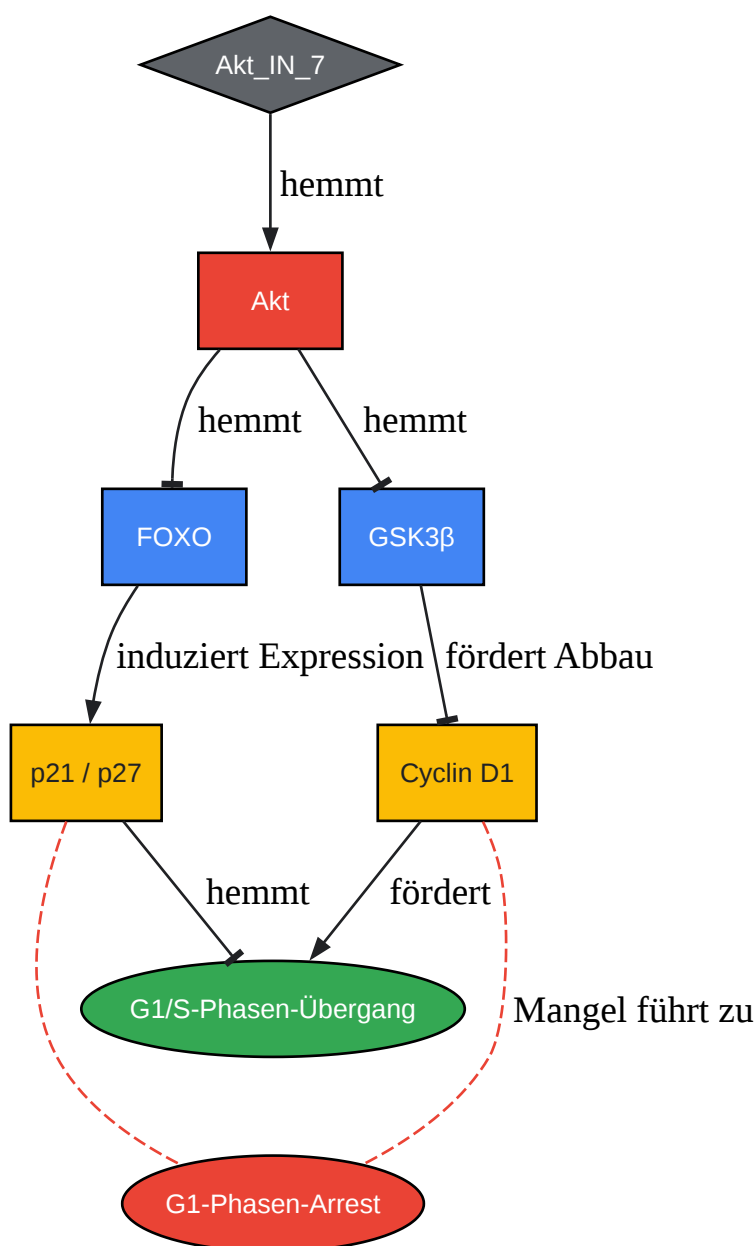
Die Hemmung der Akt-Aktivität durch **Akt-IN-7** greift maßgeblich in die Regulation des Zellzyklus ein. Akt fördert die Progression durch die G1-Phase zur S-Phase durch die Phosphorylierung und Inaktivierung von mehreren wichtigen Zielproteinen.^[1] Die Inhibition von Akt führt daher zu einem Zellzyklusarrest in der G1-Phase.^{[2][3]}

Die Hauptmechanismen umfassen:

- Hochregulierung von p21 (Cip1) und p27 (Kip1): Akt phosphoryliert und inaktiviert die Transkriptionsfaktoren der FOXO-Familie, was deren Translokation aus dem Zellkern und anschließenden Abbau zur Folge hat. Die Hemmung von Akt ermöglicht die nukleare Akkumulation von FOXO-Proteinen, die als Transkriptionsfaktoren für die Cyclin-abhängigen Kinase-Inhibitoren (CKIs) p21 und p27 fungieren.^{[1][4]} Diese CKIs binden an Cyclin-CDK-

Komplexe (insbesondere Cyclin D/CDK4/6 und Cyclin E/CDK2) und inhibieren deren Aktivität, was zu einem Stillstand in der G1-Phase führt.[5][6]

- Herunterregulierung von Cyclin D1: Akt fördert die Expression und Stabilität von Cyclin D1, einem Schlüsselprotein für den G1/S-Übergang.[2] Dies geschieht unter anderem durch die Phosphorylierung und Inaktivierung der Glykogensynthase-Kinase 3 β (GSK3 β), die andernfalls den Abbau von Cyclin D1 fördert. Die Hemmung von Akt durch **Akt-IN-7** führt zu einer reduzierten Cyclin D1-Expression und verhindert so die Progression in die S-Phase.[4]



[Click to download full resolution via product page](#)

Abbildung 2: Signalweg der durch Akt-Inhibition vermittelten G1-Arrestierung.

Detaillierte experimentelle Protokolle

Zellbasierter ELISA zur Messung der p-Akt (Ser473) Inhibition

Dieses Protokoll dient der Quantifizierung der intrazellulären Hemmung der Akt-Phosphorylierung.

- Zellkultur: LNCaP-Zellen werden in 96-Well-Platten mit einer Dichte von 2×10^4 Zellen pro Well in RPMI-1640-Medium mit 10 % fötalem Kälberserum (FBS) ausgesät und über Nacht bei 37 °C und 5 % CO₂ inkubiert.
- Serum-Aushungerung: Das Medium wird entfernt und durch serumfreies Medium ersetzt. Die Zellen werden für 16-24 Stunden inkubiert, um die basale Akt-Aktivität zu reduzieren.
- Inhibitor-Behandlung: Die Zellen werden für 2 Stunden mit einer seriellen Verdünnung von **Akt-IN-7** in serumfreiem Medium vorbehandelt.
- Stimulation: Zur Aktivierung des Akt-Signalwegs werden die Zellen für 15-30 Minuten mit einem geeigneten Wachstumsfaktor (z. B. 100 ng/ml IGF-1) stimuliert. Eine unbehandelte Kontrolle wird mitgeführt.
- Fixierung und Permeabilisierung: Das Medium wird entfernt und die Zellen werden mit 4 % Formaldehyd in PBS für 20 Minuten bei Raumtemperatur fixiert. Nach dem Waschen mit PBS werden die Zellen mit 0,1 % Triton X-100 in PBS für 10 Minuten permeabilisiert.
- Blockierung: Die unspezifischen Bindungsstellen werden durch Inkubation mit 3 % Rinderserumalbumin (BSA) in PBS für 1 Stunde blockiert.
- Antikörper-Inkubation: Die Zellen werden über Nacht bei 4 °C mit einem primären Antikörper gegen p-Akt (Ser473) inkubiert. Parallel dazu wird ein Satz von Wells mit einem Antikörper gegen Gesamt-Akt zur Normalisierung inkubiert.
- Detektion: Nach dem Waschen wird ein mit Meerrettichperoxidase (HRP) konjugierter sekundärer Antikörper für 1 Stunde zugegeben. Anschließend wird ein chromogenes

Substrat (z. B. TMB) hinzugefügt und die Farbreaktion durch Zugabe einer Stopplösung beendet.

- Messung und Analyse: Die Absorption wird bei 450 nm mit einem Plattenlesegerät gemessen. Die p-Akt-Signale werden auf die Gesamt-Akt-Signale normalisiert und die prozentuale Hemmung im Vergleich zur stimulierten Kontrolle berechnet, um den IC50-Wert zu bestimmen.

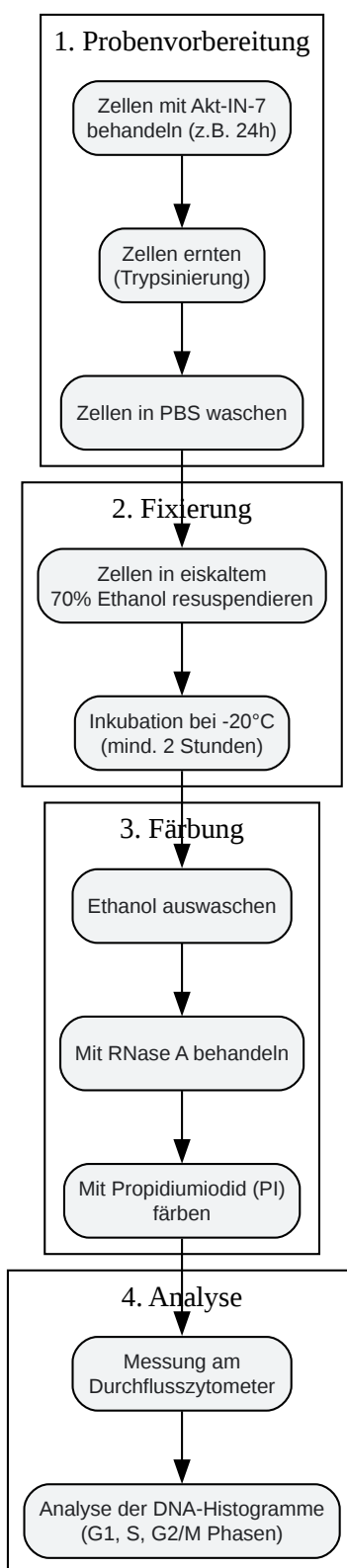
MTT-Assay zur Bestimmung der Zellproliferation

Dieser Assay misst die metabolische Aktivität der Zellen als Indikator für die Zellviabilität und -proliferation.

- Zellkultur: PC3-Zellen werden in 96-Well-Platten mit einer Dichte von 5.000 Zellen pro Well ausgesät und über Nacht inkubiert.
- Behandlung: Das Medium wird durch frisches Medium mit seriellen Verdünnungen von **Akt-IN-7** ersetzt. Eine Lösungsmittelkontrolle (z. B. DMSO) wird mitgeführt. Die Zellen werden für 72 Stunden inkubiert.
- MTT-Inkubation: 10 µl einer 5 mg/ml MTT-Lösung in PBS werden zu jedem Well gegeben und die Platte für 2-4 Stunden bei 37 °C inkubiert, bis sich violette Formazan-Kristalle bilden.
- Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µl eines Solubilisierungsmittels (z. B. DMSO oder eine saure Isopropanol-Lösung) werden zu jedem Well gegeben, um die Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert.
- Messung: Die Absorption wird bei einer Wellenlänge von 570 nm gemessen.
- Analyse: Die prozentuale Zellviabilität wird im Verhältnis zur Lösungsmittelkontrolle berechnet und zur Bestimmung des IC50-Wertes verwendet.

Zellzyklusanalyse mittels Durchflusszytometrie

Dieses Protokoll ermöglicht die Quantifizierung der Zellverteilung in den verschiedenen Phasen des Zellzyklus.



[Click to download full resolution via product page](#)

Abbildung 3: Arbeitsablauf für die durchflusszytometrische Zellzyklusanalyse.

- Zellkultur und Behandlung: Krebszellen (z. B. MCF-7 oder PC3) werden mit einer Konzentration von **Akt-IN-7** behandelt, die dem 1- bis 5-fachen des IC50-Wertes für die Proliferation entspricht, und für 24 bis 48 Stunden inkubiert.
- Zellernte: Adhärenz Zellen werden mit Trypsin abgelöst, in eiskaltem PBS gesammelt und durch Zentrifugation pelletiert.
- Fixierung: Das Zellpellet wird vorsichtig in eiskaltem 70%igem Ethanol resuspendiert, um eine Aggregation zu vermeiden, und für mindestens 2 Stunden (oder über Nacht) bei -20 °C fixiert.
- Färbung: Die fixierten Zellen werden zentrifugiert, das Ethanol wird entfernt und das Pellet in PBS gewaschen. Anschließend werden die Zellen in einer Färbelösung mit Propidiumiodid (PI, ein interkalierender DNA-Farbstoff) und RNase A (zum Abbau von doppelsträngiger RNA) für 30 Minuten bei Raumtemperatur im Dunkeln inkubiert.
- Durchflusszytometrie: Die Proben werden mit einem Durchflusszytometer analysiert. Die PI-Fluoreszenz wird mit einem linearen Maßstab erfasst.
- Datenanalyse: Die resultierenden DNA-Histogramme werden mit einer geeigneten Software (z. B. FlowJo, ModFit LT) analysiert, um den prozentualen Anteil der Zellen in der G1-, S- und G2/M-Phase zu quantifizieren. Ein Anstieg des G1-Peaks bei gleichzeitiger Abnahme der S- und G2/M-Peaks deutet auf einen G1-Arrest hin.

Zusammenfassung und Ausblick

Akt-IN-7 ist ein wirksamer Inhibitor des Akt-Signalwegs mit nachgewiesener antiproliferativer Aktivität. Basierend auf dem gut etablierten Verständnis der Rolle von Akt in der Zellzykluskontrolle ist der primäre Mechanismus, durch den **Akt-IN-7** das Zellwachstum hemmt, die Induktion eines G1-Phasen-Arrests. Dies wird durch die Stabilisierung von CKIs wie p21 und p27 sowie die Reduzierung von Cyclin D1 vermittelt. Die hier bereitgestellten Protokolle bieten eine methodische Grundlage zur Validierung dieser Effekte für spezifische Zellsysteme. Die weitere Charakterisierung von **Akt-IN-7** und ähnlichen allosterischen Inhibitoren ist von großer Bedeutung für die Entwicklung gezielter Krebstherapien, die auf die Deregulierung des Akt-Signalwegs abzielen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the phosphatidylinositol-3 kinase/Akt promotes G1 cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt Regulated Phosphorylation of GSK-3 β /Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Akt-IN-7 und die Regulation des Zellzyklus: Ein Technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399687#akt-in-7-und-zellzyklusregulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com